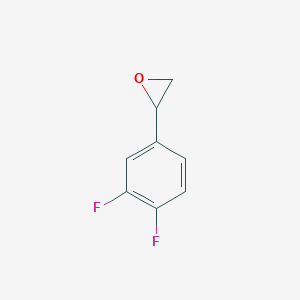![molecular formula C25H28N4O5 B176481 (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 122409-33-0](/img/structure/B176481.png)
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid, commonly known as L-735,524, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
- A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) explored the chemical reactivity and molecular properties of a group of antifungal tripeptides, including a variant similar to the compound . Their research, using conceptual density functional theory, provided valuable insights for drug design, particularly in antifungal applications (Flores-Holguín et al., 2019).
Antioxidant and Anti-Inflammatory Activity
- Subudhi and Sahoo (2011) synthesized and evaluated compounds similar to the one for their antioxidant and anti-inflammatory activities. They found that some of these compounds exhibited significant action in these areas, contributing to their potential therapeutic applications (Subudhi & Sahoo, 2011).
Structural Analysis and Chemical Properties
- Di (2010) investigated the crystal structure of a related compound, providing insights into its molecular interactions and structural properties. This information is vital for understanding the behavior of such compounds in biological systems (Di, 2010).
Synthesis Techniques
- Monclus, Masson, and Luxen (1995) described an asymmetric synthesis method for variants of the compound, contributing to the development of more efficient production techniques. Such methods are crucial for pharmaceutical applications and research (Monclus et al., 1995).
Biological Activity Studies
- Radhakrishnan, Balakrishnan, and Selvaraj (2020) focused on the biological activities of Schiff bases derived from compounds similar to the one . Their work highlights the potential for these compounds in antimicrobial applications (Radhakrishnan et al., 2020).
Eigenschaften
CAS-Nummer |
122409-33-0 |
|---|---|
Produktname |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Molekularformel |
C25H28N4O5 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H28N4O5/c26-19(12-15-7-9-17(30)10-8-15)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)13-16-14-27-20-5-2-1-4-18(16)20/h1-2,4-5,7-10,14,19,21-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t19-,21-,22-/m0/s1 |
InChI-Schlüssel |
FRMFMFNMGQGMNB-BVSLBCMMSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Sequenz |
YPW |
Synonyme |
H-Tyr-Pro-Trp-OH |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



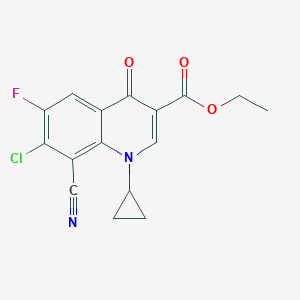
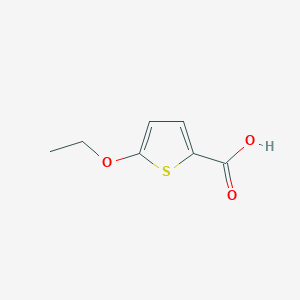
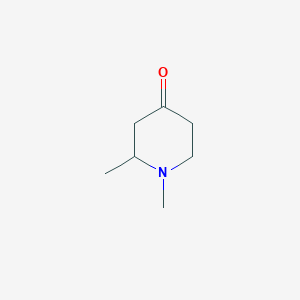
![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)

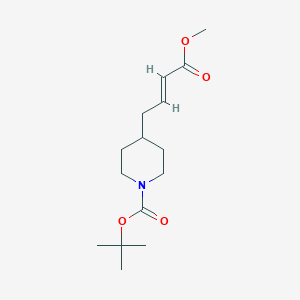
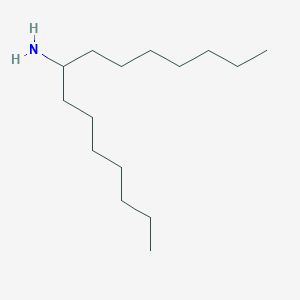
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
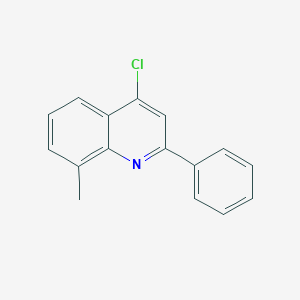
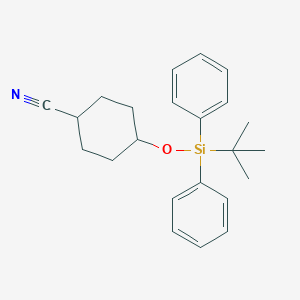
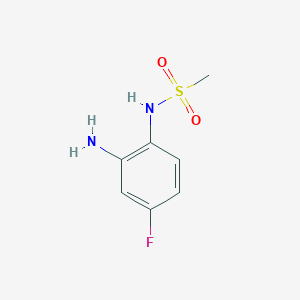
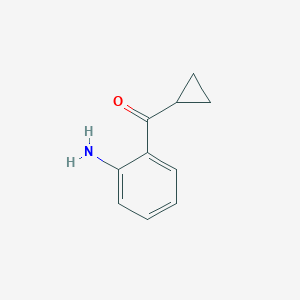
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)
